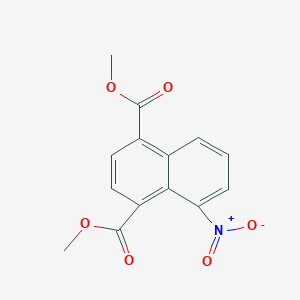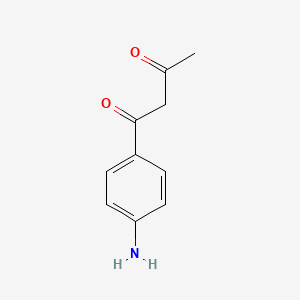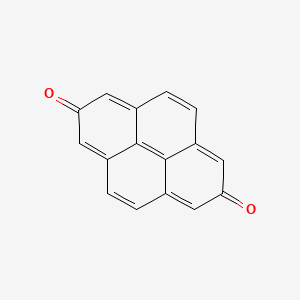
Pyrene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-2,7-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its electronic and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2,7-dione typically involves the oxidation of pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy derivatives, which are subsequently oxidized to form the diketone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pH conditions to ensure complete oxidation of the pyrene substrate.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex polycyclic structures.
Reduction: The diketone groups can be reduced to form dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation or acylation reagents.
Major Products Formed:
Oxidation: Formation of more oxidized polycyclic compounds.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated pyrene derivatives.
Scientific Research Applications
Chemistry: Pyrene-2,7-dione is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes.
Biology: In biological research, this compound derivatives are used as fluorescent probes due to their strong fluorescence and ability to interact with biological macromolecules.
Medicine: this compound and its derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents due to their ability to interact with cellular components.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and electronic properties.
Mechanism of Action
The mechanism by which pyrene-2,7-dione exerts its effects is largely dependent on its ability to participate in electron transfer reactions. The diketone groups can undergo redox reactions, making this compound an effective electron donor or acceptor. This property is exploited in various applications, including organic electronics and catalysis.
Comparison with Similar Compounds
Pyrene: The parent compound, lacking the diketone groups, has different electronic properties and reactivity.
1,3,6,8-Tetramethylpyrene: A derivative with methyl groups at the 1, 3, 6, and 8 positions, showing different substitution patterns and reactivity.
2,7-Dibromopyrene: A halogenated derivative with bromine atoms at the 2 and 7 positions, used in cross-coupling reactions.
Uniqueness: Pyrene-2,7-dione is unique due to the presence of the diketone groups, which significantly alter its electronic properties and reactivity compared to other pyrene derivatives. This makes it particularly valuable in applications requiring specific redox behavior and electronic characteristics.
Properties
CAS No. |
64535-31-5 |
|---|---|
Molecular Formula |
C16H8O2 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
pyrene-2,7-dione |
InChI |
InChI=1S/C16H8O2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |
InChI Key |
RLCOXABDZNIZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)C=C3C2=C4C1=CC(=O)C=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

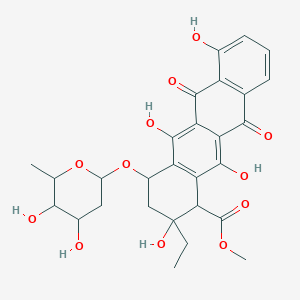
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
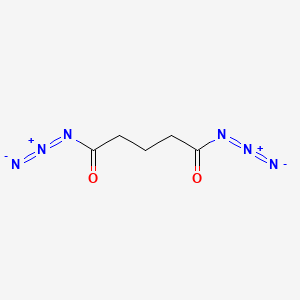
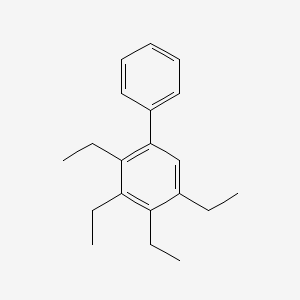

![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
